1H-Indazole-3-sulfonyl chloride
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Overview
Description
1H-Indazole-3-sulfonyl chloride is a chemical compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-3-sulfonyl chloride typically involves the sulfonylation of 1H-indazole. One common method includes the reaction of 1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indazole ring . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing byproducts and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions using strong reducing agents.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1H-Indazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups and reactivity.
1H-Indazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
2H-Indazole-3-sulfonyl chloride: A positional isomer with the sulfonyl chloride group at a different position on the indazole ring.
Uniqueness: 1H-Indazole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for diverse chemical modifications and applications. Its reactivity and versatility make it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H5ClN2O2S |
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Molecular Weight |
216.65 g/mol |
IUPAC Name |
2H-indazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) |
InChI Key |
NCQKSKZWCBADHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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